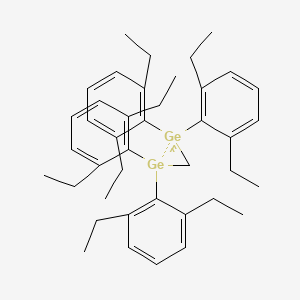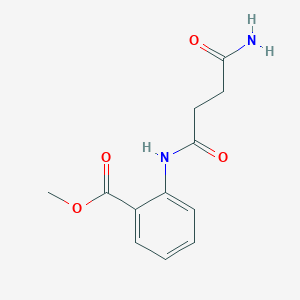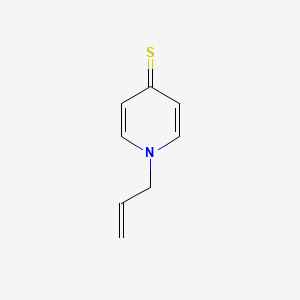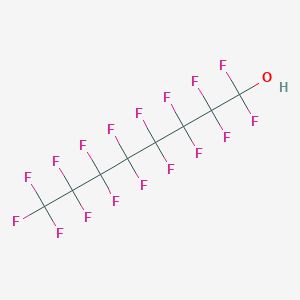
1-(4-Methoxybutyl)-4-phenylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxybutyl)-4-phenylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridine ring substituted with a phenyl group and a 4-methoxybutyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybutyl)-4-phenylpyridin-1-ium iodide typically involves the quaternization of 4-phenylpyridine with 4-methoxybutyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(4-Methoxybutyl)-4-phenylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as halides, cyanides, or thiolates.
Oxidation: The methoxybutyl chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium cyanide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic substitution: Substituted pyridinium salts.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
科学的研究の応用
1-(4-Methoxybutyl)-4-phenylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Methoxybutyl)-4-phenylpyridin-1-ium iodide involves its interaction with biological membranes and enzymes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
類似化合物との比較
Similar Compounds
- 1-(4-Methoxybutyl)-4-methylpyridin-1-ium iodide
- 1-(4-Methoxybutyl)-4-ethylpyridin-1-ium iodide
- 1-(4-Methoxybutyl)-4-propylpyridin-1-ium iodide
Uniqueness
1-(4-Methoxybutyl)-4-phenylpyridin-1-ium iodide is unique due to the presence of the phenyl group, which can enhance its lipophilicity and interaction with biological targets. This structural feature may contribute to its higher efficacy and selectivity compared to similar compounds with alkyl substituents.
特性
CAS番号 |
116319-67-6 |
|---|---|
分子式 |
C16H20INO |
分子量 |
369.24 g/mol |
IUPAC名 |
1-(4-methoxybutyl)-4-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C16H20NO.HI/c1-18-14-6-5-11-17-12-9-16(10-13-17)15-7-3-2-4-8-15;/h2-4,7-10,12-13H,5-6,11,14H2,1H3;1H/q+1;/p-1 |
InChIキー |
HIFGHINAWNWRAI-UHFFFAOYSA-M |
正規SMILES |
COCCCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
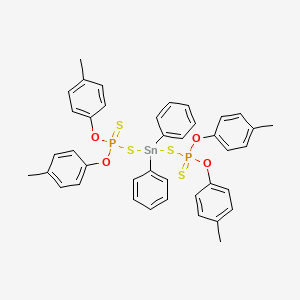
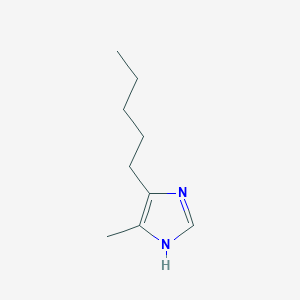
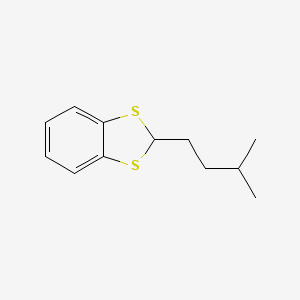
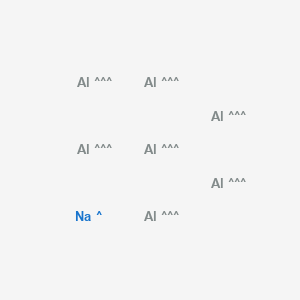
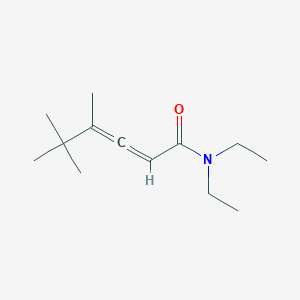
![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
